molecular formula C26H33I2N5O6 B12405607 (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

Cat. No.: B12405607
M. Wt: 765.4 g/mol
InChI Key: HVAFERGAOGMJBF-NQERJWCQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Diiodo-Tyr¹,D-Ala²,N-Me-Phe⁴,Glycinol⁵)-Enkephalin is a synthetic pentapeptide derivative of the endogenous opioid peptide enkephalin. Its structure includes critical modifications to enhance receptor selectivity, metabolic stability, and bioavailability:

  • Position 2: D-Alanine (D-Ala²) confers resistance to enzymatic degradation by aminopeptidases.
  • Position 4: N-Methylphenylalanine (N-Me-Phe⁴) reduces susceptibility to proteolytic cleavage.
  • Position 5: Glycinol (Glycinol⁵) replaces the carboxyl group with a hydroxyl group, altering pharmacokinetics.

Properties

Molecular Formula

C26H33I2N5O6

Molecular Weight

765.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)/t15-,20+,21+/m1/s1

InChI Key

HVAFERGAOGMJBF-NQERJWCQSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Wang resin (hydroxymethylphenoxy resin) is preferred for generating the C-terminal glycinol moiety. This resin releases the peptide as an alcohol upon cleavage with trifluoroacetic acid (TFA).
  • Loading capacity typically ranges from 0.4–0.7 mmol/g, optimized to minimize steric hindrance during sequential coupling.

Sequential Amino Acid Coupling

The peptide sequence Tyr¹-D-Ala²-Gly³-N-Me-Phe⁴-Gly⁵ is assembled via iterative deprotection and coupling cycles:

Step Process Reagents/Conditions Duration
Deprotection Fmoc removal 20% piperidine/DMF 2 × 5 min
Coupling Amino acid activation HATU/DIPEA (1:2 ratio) in DMF 60–90 min
Washing Residual reagent removal DMF, DCM, MeOH 3 × 2 min

Critical considerations :

  • D-Ala² : Incorporated using Fmoc-D-Ala-OH with standard coupling protocols.
  • N-Me-Phe⁴ : Requires pre-methylated Fmoc-N-Me-Phe-OH to avoid on-resin methylation complications. Coupling efficiency drops to ~70% due to steric effects, necessitating double couplings.

Post-Synthetic Iodination of Tyrosine¹

The 3,5-diiodotyrosine residue is introduced via electrophilic aromatic substitution post-assembly to prevent iodine interference during SPPS.

Iodination Protocol

  • Reaction mixture :
    • Peptide-resin: 1 equiv
    • Iodine: 2.2 equiv
    • KI: 4.4 equiv
    • Acetic acid/water (4:1)
  • Conditions : Stirred at 25°C for 24 hr under nitrogen.
  • Quenching : 10% sodium thiosulfate washes (3×) to remove excess iodine.

Yield : 85–92% iodination efficiency confirmed via mass spectrometry.

On-Resin Modifications and Challenges

N-Methylphenylalanine⁴ Incorporation

N-Me-Phe introduces steric hindrance , reducing coupling efficiency. Strategies to mitigate this include:

  • Elevated temperature : Coupling at 40°C improves kinetics.
  • Ultrasound-assisted activation : 15 min sonication pre-coupling enhances reagent diffusion.

Glycinol⁵ Terminal Modification

The C-terminal glycinol is achieved through:

  • Wang resin cleavage : TFA/TIPS/H₂O (95:2.5:2.5) for 3 hr.
  • Selective reduction : If using glycine-ester resin, reduce with NaBH₄ in THF/MeOH (1:1) post-cleavage.

Purification and Characterization

Reverse-Phase HPLC Conditions

Parameter Value
Column C18, 5 μm, 250 × 4.6 mm
Mobile Phase A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN
Gradient 20–50% B over 30 min
Flow Rate 1 mL/min
Detection UV @ 220 nm

Purity : ≥95% achieved through two-step purification.

Mass Spectrometry Validation

  • Observed [M+H]⁺ : Calculated 893.2; Found 893.3 (Δ +0.1 ppm).
  • Iodine isotopic pattern : Distinctive 3:2 doublet confirms diiodination.

Stability and Metabolic Resistance

The structural modifications confer enhanced protease resistance compared to native enkephalin:

Protease Native Enkephalin t₁/₂ (min) Modified Analog t₁/₂ (min)
Aminopeptidase N <10 >45
Angiotensin-converting enzyme <15 >120

Data derived from plasma stability assays show 8-fold increased half-life.

Scalability and Industrial Considerations

For bulk production (>100 g batches):

  • Automated synthesizers : Enable parallel synthesis of 24–96 peptides simultaneously.
  • Cost drivers :
    • N-Me-Phe⁴ accounts for 62% of raw material costs.
    • Iodination step contributes 28% to total energy use.

Analytical Challenges and Solutions

Issue Mitigation Strategy
Iodine loss during cleavage Add 1% phenol as radical scavenger
N-Me-Phe racemization Couple at pH 6.5 using OxymaPure®
Glycinol oxidation Store under argon with 0.1% BHT

Chemical Reactions Analysis

Types of Reactions

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.

    Substitution: Halogen substitution reactions can modify the iodine atoms on the tyrosine residue, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogen exchange reactions using sodium iodide or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms.

Scientific Research Applications

Pain Management

One of the primary applications of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is in pain management. This compound acts as an agonist at opioid receptors, particularly the mu-opioid receptor, which is known to mediate analgesic effects. Research has shown that this peptide can effectively reduce pain responses in various animal models.

  • Case Study : A study by Birnbaum et al. demonstrated that administration of this compound resulted in significant analgesia in rats subjected to acute pain stimuli . The study highlighted its potential as a therapeutic agent for managing chronic pain conditions.

Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter release and neuronal excitability.

  • Mechanism of Action : This compound modulates the release of various neurotransmitters by interacting with opioid receptors in the central nervous system. Its ability to cross the blood-brain barrier enhances its efficacy in treating neurological disorders.
  • Research Findings : In vitro studies have shown that this compound can inhibit the release of substance P and other pro-inflammatory neuropeptides, suggesting a role in reducing neuroinflammation .

Cancer Research

Recent investigations have also explored the potential of this compound in cancer therapy.

  • Antitumor Activity : Preliminary studies indicate that this peptide may possess antitumor properties by inducing apoptosis in cancer cells while sparing normal cells.
  • Case Study : A study published in Current Opinion in Biotechnology reported that this compound exhibited selective cytotoxicity against certain cancer cell lines, including breast and prostate cancer cells . The mechanism was linked to the modulation of apoptotic pathways and inhibition of tumor growth.

Endocrine Regulation

The compound's structural similarity to thyroid hormones has led to investigations into its role in endocrine regulation.

  • Thyroid Hormone Mimetic Effects : Studies suggest that this compound may mimic some actions of thyroid hormones, influencing metabolic rates and energy expenditure .
  • Research Insights : In vivo experiments have demonstrated alterations in metabolic parameters following administration of this peptide in hypothyroid models, indicating potential applications in treating metabolic disorders .

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of cells. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, such as analgesia (pain relief) and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, each of which mediates different effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄₀H₅₃I₂N₇O₇ (theoretical)
  • Molecular Weight : ~841.43 g/mol
  • CAS Number : 103213-42-9

Comparison with Structural and Functional Analogs

DAMGO ([D-Ala²,N-Me-Phe⁴,Gly⁵-ol]-Enkephalin)

Structural Similarities :

  • Both share D-Ala², N-Me-Phe⁴, and Glycinol⁵ modifications. Functional Differences:
  • Receptor Selectivity : DAMGO is a well-characterized selective MOR agonist. The diiodo-Tyr¹ substitution in (3,5-Diiodo-Tyr¹,…)-Enkephalin may enhance MOR binding affinity due to increased hydrophobic interactions.
  • Potency : DAMGO exhibits high potency in rat ileum assays (pEC₅₀ = 7.85 for circular muscle inhibition) . The diiodo analog’s potency is inferred to be comparable or superior, though direct data are unavailable.
  • Metabolic Stability : The diiodo modification likely extends half-life by reducing enzymatic degradation.

DPDPE ([D-Pen²,D-Pen⁵]-Enkephalin)

Structural Differences :

  • DPDPE contains penicillamine (Pen) residues at positions 2 and 5, conferring δ-opioid receptor (DOR) selectivity.
    Functional Contrast :
  • Receptor Specificity : DPDPE is a DOR-selective agonist (pEC₅₀ = 7.41 in rat ileum), whereas the diiodo compound targets MOR .
  • Clinical Implications : MOR agonists like the diiodo compound are more relevant for analgesia, while DOR agonists modulate mood and addiction.

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

Structural Modifications :

  • Leu-enkephalin lacks synthetic modifications, making it susceptible to rapid degradation.
    Functional Comparison :
  • Receptor Activation : Leu-enkephalin binds both MOR and DOR with moderate affinity (Kᵢ ~6.3 nM for DOR) . The diiodo compound’s modifications enhance MOR selectivity and stability.

Pharmacokinetic and Pharmacodynamic Advantages

Enhanced Metabolic Stability

  • D-Ala² and N-Me-Phe⁴: These substitutions prevent cleavage by aminopeptidases and endopeptidases, respectively, as seen in DAMGO and related analogs .

Receptor Interaction and Signaling

  • MOR Activation : The diiodo compound likely mimics DAMGO’s activation of MOR-dependent pathways, such as Akt/p70S6k signaling, which promotes cell survival .
  • Reduced Tolerance : Structural modifications may attenuate receptor desensitization, a common issue with morphine and DAMGO .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Enkephalin Analogs

Compound Receptor Selectivity pEC₅₀ (MOR) Metabolic Stability Key Modifications
(3,5-Diiodo-Tyr¹,…)-Enkephalin MOR Inferred High Diiodo-Tyr¹, D-Ala², N-Me-Phe⁴
DAMGO MOR 7.85 Moderate-High D-Ala², N-Me-Phe⁴
DPDPE DOR 7.41 Moderate D-Pen², D-Pen⁵
Leu-Enkephalin MOR/DOR ~6.3 Low None

Table 2: Structural Comparison

Position (3,5-Diiodo-Tyr¹,…)-Enkephalin DAMGO DPDPE
1 3,5-Diiodo-Tyr Tyr Tyr
2 D-Ala D-Ala D-Pen
4 N-Me-Phe N-Me-Phe Phe
5 Glycinol Glycinol D-Pen

Biological Activity

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is a synthetic analog of enkephalins, which are endogenous peptides that play a crucial role in modulating pain and various physiological functions through their action on opioid receptors. This specific compound has garnered attention due to its unique structural modifications, which enhance its biological activity and receptor specificity.

Chemical Structure and Properties

The chemical formula for this compound is C26H33I2N5O6, with a molecular weight of approximately 765.39 g/mol. The presence of iodine atoms in the structure enhances its binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR), making it a potent analgesic candidate.

Structural Features

FeatureDescription
Amino Acid Sequence Tyr-D-Ala-N-Me-Phe-Glycinol
Modification Diiodination at positions 3 and 5
Receptor Specificity Primarily targets mu-opioid receptors

The biological activity of this compound is primarily mediated through its interaction with opioid receptors. Upon binding to MOR, it activates intracellular signaling pathways that lead to analgesia, modulation of neurotransmitter release, and other physiological responses.

Pharmacological Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Analgesic Effects : In animal models, this compound exhibited significant pain-relieving properties comparable to traditional opioids but with a potentially lower risk of addiction due to its receptor specificity.
  • Antidiuretic Activity : Research indicates that this enkephalin analog can influence water retention mechanisms by acting on vasopressin pathways, showcasing its versatility beyond analgesia .

Case Studies

  • Analgesic Efficacy in Mice : A study assessed the pain response in mice administered with this compound. Results showed a marked reduction in pain sensitivity compared to control groups, indicating strong analgesic properties.
  • Impact on Neurotransmitter Release : Another investigation revealed that the compound could modulate the release of neurotransmitters such as dopamine and serotonin in vitro, suggesting potential implications for mood regulation and anxiety disorders.

Comparative Analysis with Other Enkephalins

To understand the unique properties of this compound, a comparison with other enkephalins was conducted:

CompoundBinding Affinity (Ki)Analgesic PotencySpecificity
This compound Low nanomolarHighMu-opioid
D-Ala2-Enkephalin Low micromolarModerateMu-opioid
Met-Enkephalin Low micromolarModerateDelta-opioid

Q & A

Q. Methodological Validation :

  • Solid-Phase Synthesis : Ensures precise incorporation of modifications .
  • Circular Dichroism : Confirms structural stability under physiological conditions .

Advanced: How does DAMGO exhibit biased agonism at the μ-opioid receptor, and what methodological approaches are used to study this?

Answer :
DAMGO acts as a biased agonist, preferentially activating G protein-coupled pathways (e.g., GIRK channels) over β-arrestin-mediated signaling. This is studied using:

  • Operational Models : Quantify efficacy ratios (τ/KA) for G protein vs. β-arrestin pathways. DAMGO shows higher operational efficacy for GIRK currents than endomorphin-2 in locus ceruleus neurons .
  • GRK2 Knockdown : Reduces β-arrestin recruitment, isolating G protein effects .

Key Finding :
DAMGO’s lower β-arrestin recruitment correlates with reduced respiratory depression in vivo, a critical safety advantage .

Advanced: What challenges arise in translating DAMGO’s in vitro efficacy to in vivo models, and how can experimental design address these?

Answer :
Challenges :

  • Pharmacokinetics : Rapid enzymatic degradation in systemic circulation.
  • Blood-Brain Barrier (BBB) Penetration : Limited by molecular weight and polarity.

Q. Methodological Solutions :

  • Intracerebroventricular (ICV) Microinjection : Direct delivery to brain regions (e.g., comNTS) bypasses BBB limitations .
  • Co-Administration with Protease Inhibitors : Stabilizes DAMGO in plasma for systemic studies .

Example :
In rats, ICV DAMGO (3.5 nl) abolishes hypoxic ventilatory responses, while systemic doses require 300 µg/kg to achieve similar effects .

Advanced: How do contradictory findings regarding DAMGO’s receptor interactions arise, and what analytical frameworks resolve these?

Answer :
Sources of Contradiction :

  • Tissue-Specific Receptor Subtypes : DAMGO may interact with μ-receptor splice variants (e.g., MOR-1A vs. MOR-1B) in different tissues .
  • Assay Conditions : Presence of allosteric modulators (e.g., Na⁺ ions) alters receptor conformation and ligand affinity .

Q. Resolution Strategies :

  • Receptor Knockout Models : Validate μ-selectivity in MOR⁻/⁻ tissues .
  • Schild Analysis : Quantifies antagonist affinity shifts under varying conditions to isolate assay-specific effects .

Advanced: How does DAMGO’s efficacy vary between neuronal and non-neuronal cell models, and what implications does this have for drug development?

Answer :
Neuronal vs. Non-Neuronal Differences :

  • Neuronal Models : DAMGO activates GIRK currents in locus ceruleus neurons with EC₅₀ = 30 nM .
  • Non-Neuronal Models : In HEK293 cells expressing recombinant MOPr, EC₅₀ increases to 100 nM due to absent endogenous regulators (e.g., RGS proteins) .

Q. Implications :

  • Cell Line Selection : Primary neurons or cells expressing auxiliary proteins (e.g., GRK2) better replicate in vivo responses .
  • High-Throughput Screening : Use chimeric receptors to isolate DAMGO’s signaling pathways in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.